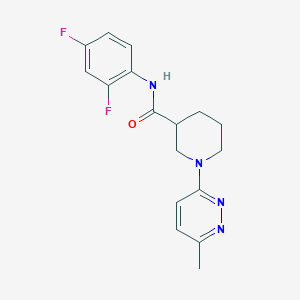

N-(2,4-difluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2N4O/c1-11-4-7-16(22-21-11)23-8-2-3-12(10-23)17(24)20-15-6-5-13(18)9-14(15)19/h4-7,9,12H,2-3,8,10H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWAPZRQDELDXDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-difluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2,4-difluorophenyl group and a pyridazine moiety, which are critical for its biological activity. The molecular formula is , and its molecular weight is approximately 293.30 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅F₂N₃O |

| Molecular Weight | 293.30 g/mol |

| LogP | 3.5 |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

- Inhibition of Kinases : The compound has been shown to inhibit various kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases. For instance, it exhibits selective inhibition towards cyclin-dependent kinases (CDKs) involved in the regulation of the cell cycle.

- Monoamine Oxidase Inhibition : Similar compounds have demonstrated inhibitory effects on monoamine oxidases (MAO-A and MAO-B), which are important in the metabolism of neurotransmitters. This inhibition can have implications for neurodegenerative disorders such as Alzheimer's disease .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound through in vitro and in vivo assays:

Anticancer Activity

In a study assessing the antiproliferative effects against various cancer cell lines, this compound demonstrated significant cytotoxicity:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF7 (Breast) | 0.15 |

| HeLa (Cervical) | 0.21 |

| A549 (Lung) | 0.28 |

The compound induced apoptosis in cancer cells, leading to increased caspase activity and disruption of mitochondrial membrane potential .

Antimicrobial Activity

Another aspect of its biological activity includes antimicrobial properties. Preliminary data suggest that this compound exhibits inhibitory effects against certain bacterial strains, although further research is needed to elucidate its full spectrum of activity.

Case Studies

- Case Study on CDK Inhibition : A recent investigation into the structure-activity relationship (SAR) of piperidine derivatives indicated that modifications at the phenyl and pyridazine positions significantly enhance CDK inhibitory potency. The study highlighted that compounds with fluorine substitutions showed improved selectivity and efficacy against CDK1 and CDK2 .

- Neuroprotective Effects : In models assessing neuroprotective properties, this compound displayed potential as a neuroprotective agent by inhibiting MAO-B activity, thus increasing levels of neuroprotective neurotransmitters .

Comparison with Similar Compounds

Table 1: Comparative Overview of Piperidine-Carboxamide Analogs

Key Observations :

Fluorination Impact: The 2,4-difluorophenyl group in the target compound likely enhances metabolic stability and lipophilicity compared to monofluorophenyl () or non-fluorinated aryl groups.

Bulkier Substituents : Analogs like incorporate bulky fluorenyl groups, which may reduce solubility but improve target engagement through hydrophobic interactions.

Pharmacological Implications (Inferred)

Q & A

Basic: What synthetic strategies are recommended for synthesizing N-(2,4-difluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide?

Methodological Answer:

The synthesis typically involves coupling a piperidine-3-carboxamide scaffold with substituted pyridazine and aryl groups. Key steps include:

- Piperidine Functionalization: Introduce the 6-methylpyridazin-3-yl moiety via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

- Amide Bond Formation: React the piperidine intermediate with 2,4-difluorophenyl isocyanate or activated carboxylic acid derivatives (e.g., HATU/DCC-mediated coupling).

- Purification: Use column chromatography or recrystallization to isolate the final product.

For analogs, describes similar coupling reactions using fluorinated aryl and heterocyclic groups, while highlights 6-methylpyridazin-3-yl piperidine derivatives as intermediates .

Basic: How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Confirm the presence of the 2,4-difluorophenyl group (distinct aromatic splitting patterns) and piperidine protons (axial/equatorial coupling).

- 19F NMR: Verify fluorine substitution on the phenyl ring (chemical shifts ~-110 to -120 ppm).

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., ESI-MS for [M+H]+ or [M+Na]+ ions).

- X-ray Crystallography: Resolve conformational details of the piperidine ring and substituent orientations ( used X-ray for similar cannabinoid antagonists) .

Advanced: What computational approaches predict this compound’s receptor-binding conformations?

Methodological Answer:

- Conformational Analysis: Use semi-empirical methods (e.g., AM1) to identify stable conformers of the piperidine and pyridazine moieties. applied this to determine steric and electrostatic interactions with CB1 receptors .

- 3D-QSAR/CoMFA: Build quantitative structure-activity relationship models using steric and electrostatic fields. For example, achieved robust CoMFA models (r² > 0.90) by correlating analog structures with CB1 receptor binding data .

- Molecular Dynamics (MD): Simulate ligand-receptor interactions in explicit solvent to assess stability of binding poses.

Advanced: How to address species-specific discrepancies in receptor binding affinity?

Methodological Answer:

- Species Homology Modeling: Compare receptor sequences (e.g., human vs. rodent) to identify divergent residues in binding pockets. observed >1500-fold lower affinity of MK-0974 for rat CGRP receptors due to sequence variations .

- Chimeric Receptors: Replace key receptor domains (e.g., transmembrane helices) to pinpoint structural determinants of binding.

- In Silico Docking: Use species-specific receptor structures to predict binding mode differences.

Advanced: How to design in vivo assays to evaluate target engagement?

Methodological Answer:

- Pharmacodynamic Models:

- Biomarker Analysis: Monitor downstream signaling molecules (e.g., cAMP levels for GPCR targets).

Basic: What protocols ensure compound stability during storage and handling?

Methodological Answer:

- Solubility Testing: Use DMSO for stock solutions (test for precipitation in aqueous buffers via dynamic light scattering).

- Stability Studies:

- Thermal Stability: Store at -20°C under inert gas (N₂/Ar) to prevent oxidation.

- pH Stability: Perform HPLC at intervals (e.g., 0, 24, 48 hours) in buffers (pH 3–9). emphasizes storage in airtight, light-protected containers .

Advanced: How to optimize selectivity against off-target receptors?

Methodological Answer:

- SAR Studies: Synthesize analogs with modifications to the pyridazine (e.g., methyl group removal) or difluorophenyl (e.g., chloro substitution) moieties. demonstrates how tert-butyl ester groups on piperidine enhance selectivity .

- High-Throughput Screening (HTS): Test against panels of related receptors (e.g., kinase or GPCR arrays).

- Cryo-EM/Co-crystallization: Resolve ligand-receptor complexes to guide rational design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.